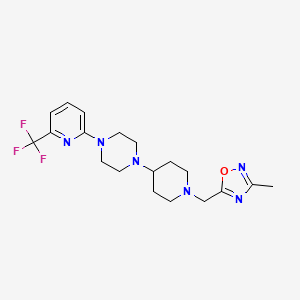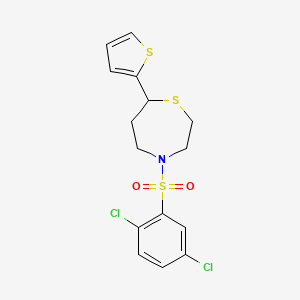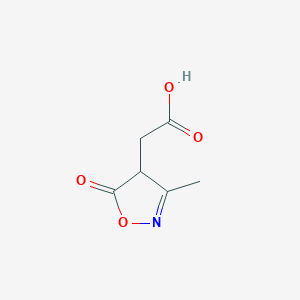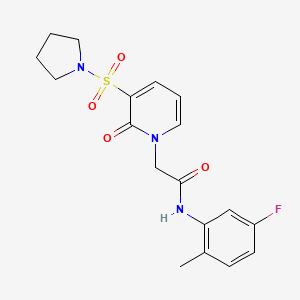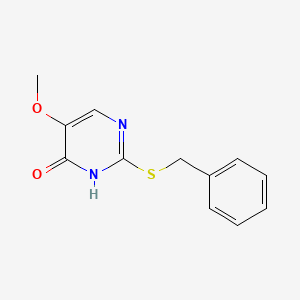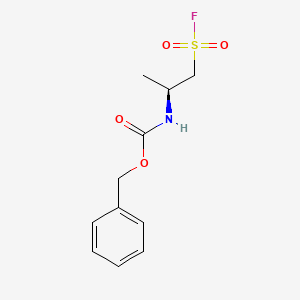
(2S)-N-(Benzyloxycarbonyl)-2-methyltaurine fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-N-(Benzyloxycarbonyl)-2-methyltaurine fluoride is a chemical compound that belongs to the class of taurine derivatives. Taurine is an amino sulfonic acid that is important in various biological processes. The addition of a benzyloxycarbonyl group and a fluoride atom to the taurine structure enhances its chemical properties, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-(Benzyloxycarbonyl)-2-methyltaurine fluoride typically involves the protection of the amino group of taurine with a benzyloxycarbonyl group, followed by the introduction of a fluoride atom. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions. For example, the benzyloxycarbonyl group can be introduced using benzyl chloroformate in the presence of a base such as triethylamine. The fluoride atom can be introduced using a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may include purification steps such as crystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-N-(Benzyloxycarbonyl)-2-methyltaurine fluoride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a free amino group.
Substitution: The fluoride atom can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluoride atom.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, free amino derivatives, and various substituted taurine derivatives, depending on the reagents and conditions used.
Applications De Recherche Scientifique
(2S)-N-(Benzyloxycarbonyl)-2-methyltaurine fluoride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to amino acid metabolism and transport.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2S)-N-(Benzyloxycarbonyl)-2-methyltaurine fluoride involves its interaction with various molecular targets and pathways. The benzyloxycarbonyl group can protect the amino group, allowing the compound to participate in selective reactions. The fluoride atom can enhance the compound’s reactivity and stability. The compound may interact with enzymes and receptors involved in amino acid metabolism, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-N-(Benzyloxycarbonyl)-2-methyltaurine: Lacks the fluoride atom, making it less reactive.
(2S)-N-(Benzyloxycarbonyl)-2-ethyltaurine fluoride: Has an ethyl group instead of a methyl group, affecting its steric properties.
(2S)-N-(Benzyloxycarbonyl)-2-methyltaurine chloride: Contains a chloride atom instead of fluoride, influencing its chemical reactivity.
Uniqueness
(2S)-N-(Benzyloxycarbonyl)-2-methyltaurine fluoride is unique due to the presence of both the benzyloxycarbonyl group and the fluoride atom
Propriétés
IUPAC Name |
benzyl N-[(2S)-1-fluorosulfonylpropan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO4S/c1-9(8-18(12,15)16)13-11(14)17-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULYPZWRNSWJFH-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)F)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CS(=O)(=O)F)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
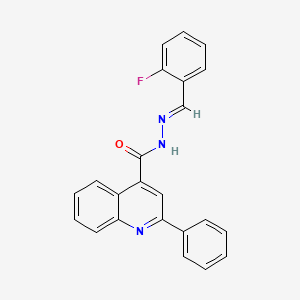

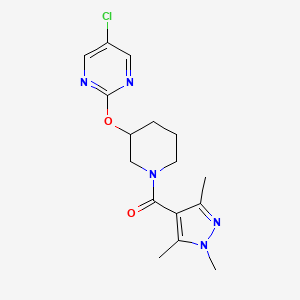
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2406981.png)
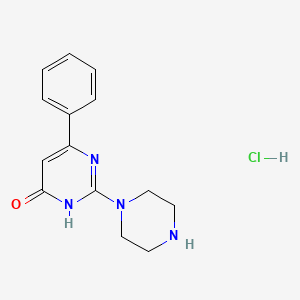
![Methyl N-{2-[5-(fluorosulfonyl)thiophen-2-yl]ethyl}carbamate](/img/structure/B2406987.png)

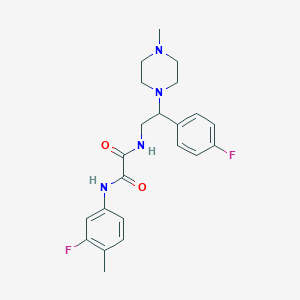
![1,1-bis(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]ethan-1-ol](/img/structure/B2406993.png)
